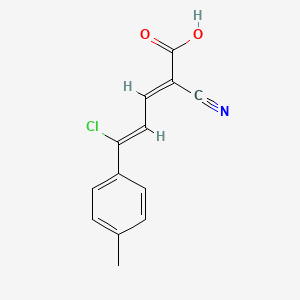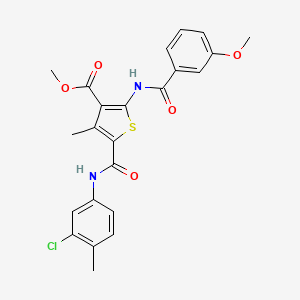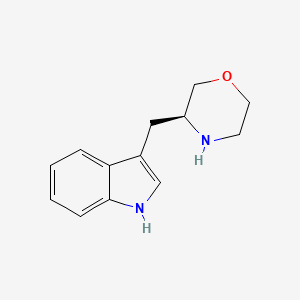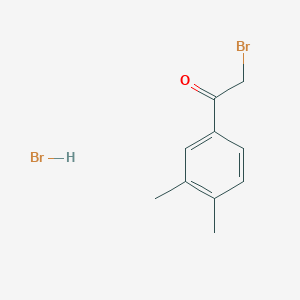
4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H,9H-perfluorononyl carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H,9H-perfluorononyl carbonate is a specialized chemical compound known for its unique structure and properties. This compound is characterized by the presence of bromine, fluorine, and perfluorinated groups, which contribute to its distinct reactivity and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H,9H-perfluorononyl carbonate typically involves the reaction of 4-bromo-3,3,4,4-tetrafluorobutanol with 1H,1H,9H-perfluorononyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbonate ester linkage. The reaction conditions include maintaining a low temperature to prevent side reactions and ensuring an inert atmosphere to avoid moisture and oxygen interference.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent product quality. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time. The final product is purified using techniques such as distillation or chromatography to achieve the desired purity levels.
化学反应分析
Types of Reactions
4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H,9H-perfluorononyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The carbonate ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to yield alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Hydrolysis: Acidic hydrolysis uses hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide and reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the bromine atom.
Hydrolysis: The corresponding alcohol and carbon dioxide.
Oxidation and Reduction: Carbonyl compounds or alcohols, depending on the reaction conditions.
科学研究应用
4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H,9H-perfluorononyl carbonate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for synthesizing pharmaceutical intermediates.
Industry: Utilized in the production of specialty polymers and coatings with unique properties such as hydrophobicity and chemical resistance.
作用机制
The mechanism of action of 4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H,9H-perfluorononyl carbonate involves its reactivity with various nucleophiles and electrophiles. The bromine atom and carbonate ester linkage are key reactive sites that participate in substitution and hydrolysis reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
相似化合物的比较
Similar Compounds
4-Bromo-3,3,4,4-tetrafluoro-1-butanol: A precursor in the synthesis of the carbonate compound.
4-Bromo-3,3,4,4-tetrafluoro-1-butene: Another fluorinated compound with similar reactivity but different applications.
1H,1H,9H-perfluorononyl chloroformate: Used in the synthesis of the carbonate compound.
Uniqueness
4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H,9H-perfluorononyl carbonate is unique due to its combination of bromine, fluorine, and perfluorinated groups, which impart distinct reactivity and properties. This makes it valuable in specialized applications where such characteristics are required.
属性
分子式 |
C14H7BrF20O3 |
|---|---|
分子量 |
683.07 g/mol |
IUPAC 名称 |
(4-bromo-3,3,4,4-tetrafluorobutyl) 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl carbonate |
InChI |
InChI=1S/C14H7BrF20O3/c15-14(34,35)6(18,19)1-2-37-5(36)38-3-7(20,21)9(24,25)11(28,29)13(32,33)12(30,31)10(26,27)8(22,23)4(16)17/h4H,1-3H2 |
InChI 键 |
ROANILLMBAXATN-UHFFFAOYSA-N |
规范 SMILES |
C(COC(=O)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(F)(F)Br)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4-Nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate](/img/structure/B12079629.png)






![3-[4-(aminomethyl)phenyl]benzonitrile](/img/structure/B12079669.png)





